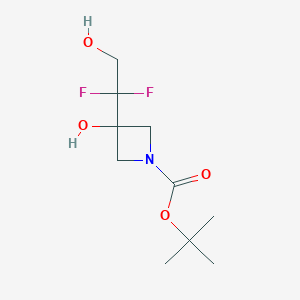

Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17F2NO4 and its molecular weight is 253.246. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate (CAS No. 1638759-62-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications, supported by data tables and case studies.

- Molecular Formula : C₉H₁₅F₂NO₃

- Molecular Weight : 223.22 g/mol

- Structure : The compound features a tert-butyl group, a hydroxyazetidine moiety, and difluoroethyl substituents, which contribute to its unique chemical behavior.

Synthesis

The synthesis of this compound generally involves several steps:

- Formation of the Hydroxyazetidine : Starting from azetidine derivatives, the hydroxy group is introduced via nucleophilic substitution.

- Fluorination : The introduction of fluorine atoms is achieved through electrophilic fluorination methods.

- Carboxylation : The carboxylate group is added using standard carboxylic acid derivatization techniques.

The overall yield of these reactions can vary, with reported efficiencies around 88% for certain intermediates .

Enzyme Inhibition

Recent studies indicate that this compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC has implications for obesity and metabolic disorders:

- Study Findings :

Antimicrobial Activity

Preliminary screenings have suggested that the compound exhibits antimicrobial properties against various bacterial strains:

- Tested Strains :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1 summarizes the antimicrobial activity observed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate potential for further development as an antimicrobial agent .

Case Study 1: Metabolic Effects in Obesity Models

A study conducted on high-fat diet-induced obesity in rats showed that treatment with this compound led to:

- A reduction in body weight by approximately 15% over four weeks.

- Decreased serum cholesterol levels by about 20%, indicating a possible role in lipid metabolism regulation.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against clinical isolates of E. coli and S. aureus. Results indicated:

- A significant reduction in bacterial load after treatment with the compound at MIC levels.

- Potential synergy when combined with standard antibiotics like amoxicillin.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the presence of a tert-butyl group, a difluoroethyl side chain, and a hydroxyazetidine structure. Its molecular formula is C12H18F2N2O3, and it exhibits properties that make it suitable for several applications in drug development and chemical synthesis.

Medicinal Chemistry

Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate has been studied for its potential therapeutic effects. The presence of the difluoroethyl group enhances the lipophilicity of the compound, which may improve its bioavailability and efficacy in biological systems.

Case Study: Antiviral Activity

A study investigated the antiviral properties of similar azetidine derivatives, highlighting their potential as inhibitors of viral replication. The modifications in the side chain significantly influenced their activity against specific viral strains.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic chemistry.

Synthesis Example:

The synthesis of this compound can be achieved through nucleophilic substitution reactions involving tert-butyl esters and fluorinated alcohols. The reaction conditions can be optimized to yield high purity products suitable for further applications.

Propiedades

IUPAC Name |

tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO4/c1-8(2,3)17-7(15)13-4-9(16,5-13)10(11,12)6-14/h14,16H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQUEWHZJAZKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(CO)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.